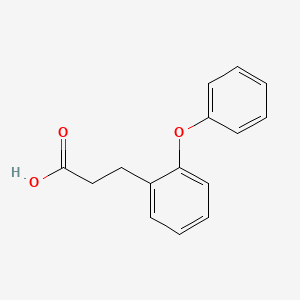
3-(2-phenoxyphenyl)propanoic Acid
Übersicht
Beschreibung
3-(2-Phenoxyphenyl)propanoic Acid is a chemical compound with the formula C15H14O3 and a molecular weight of 242.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of 3-(2-phenoxyphenyl)propanoic Acid or its derivatives can be achieved through various methods. For instance, one method involves the reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N . Another method involves the hydrolysis of a compound and partially decarboxylating it .Molecular Structure Analysis
The molecular structure of 3-(2-phenoxyphenyl)propanoic Acid consists of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure can be represented by the SMILES string: C1=CC=C (C=C1)OC2=CC=CC=C2CCC (=O)O .Wissenschaftliche Forschungsanwendungen
Pain Management
Fenoprofen is widely used in the management of mild to moderate pain . It functions by inhibiting the synthesis of prostaglandins, which are compounds involved in the mediation of pain and inflammation. The calcium salt dihydrate form of fenoprofen is particularly effective in this role .
Anti-inflammatory Applications
As a non-steroidal anti-inflammatory drug (NSAID), fenoprofen is employed to reduce inflammation. It’s beneficial for conditions like arthritis, where it helps alleviate symptoms such as swelling, stiffness, and joint pain .
Antipyretic Effects
Fenoprofen has antipyretic properties , meaning it can reduce fever. It acts on the hypothalamus to lower body temperature, providing relief during febrile states without affecting normal body temperature when fever is not present .
Cardiovascular Research
In cardiovascular research, fenoprofen’s role as a platelet-inhibitory agent is of interest. It can help understand the mechanisms of clot formation and may contribute to the development of treatments for thrombotic diseases .
Gastrointestinal Research
Fenoprofen is pharmacologically similar to aspirin but is noted for causing less gastrointestinal bleeding. This makes it a subject of research for developing safer NSAIDs that are gentle on the gastrointestinal tract .
Pharmacological Activity in Diabetes
Derivatives of 3-phenoxybenzoic acid, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity . They can activate glucokinase and inhibit protein glycation, making them potential targets for diabetes treatment research .
Drug Allergen Identification
Fenoprofen can act as a drug allergen, triggering allergic reactions. Studying its allergenic properties can lead to better understanding and prevention of drug-induced allergic responses .
Synthesis and Separation Techniques
The compound and its intermediates are used to refine synthesis and separation techniques, such as thin-layer chromatography (TLC). This has implications for the pharmaceutical industry in the quality control and development of drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZITUPTGXSTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377447 | |
| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenoxyphenyl)propanoic Acid | |
CAS RN |
40492-92-0 | |
| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

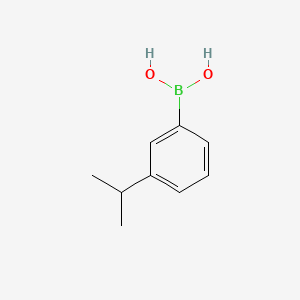
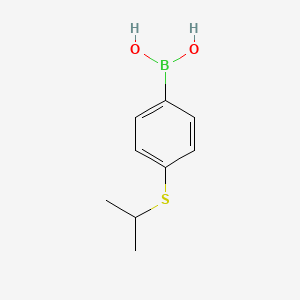
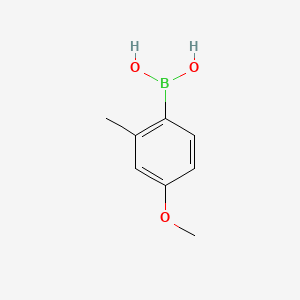
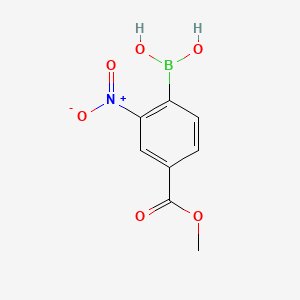
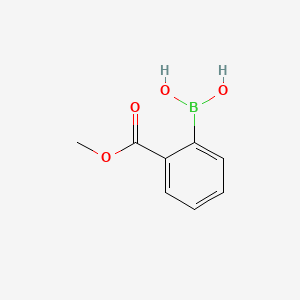
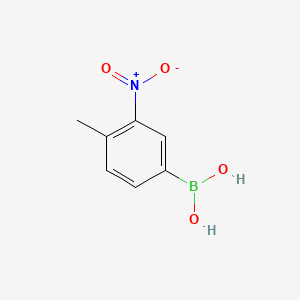

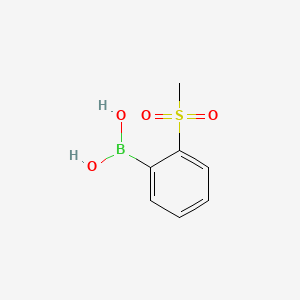
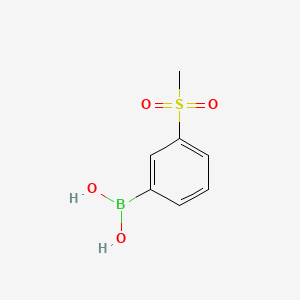


![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)

